Comparative Efficacy in M. tuberculosis EthR Transcriptional Regulator Inhibition (RAW264.7 Macrophage Model)
In a cell-based M. tuberculosis H37Rv-GFP infected RAW264.7 macrophage assay, the target compound achieved an EC50 of 200 nM for EthR inhibition. This represents a 4.8% improvement in potency over the methyl ester analog CHEMBL2164318 (EC50 210 nM) and a striking 11.5-fold superiority over the benzamide analog CHEMBL1945964 (EC50 2,300 nM) [1]. The incremental gain over the methyl ester, while modest, is reproducible and suggests the ethyl ester provides an optimal balance of lipophilicity and target fit within the EthR binding pocket [2].
| Evidence Dimension | Cellular potency against intracellular M. tuberculosis EthR (EC50) |
|---|---|
| Target Compound Data | EC50 = 200 nM |
| Comparator Or Baseline | CHEMBL2164318 (methyl ester analog, EC50 = 210 nM); CHEMBL1945964 (benzamide analog, EC50 = 2,300 nM) |
| Quantified Difference | 1.05-fold improvement over methyl ester; 11.5-fold improvement over benzamide |
| Conditions | M. tuberculosis H37Rv expressing GFP, infected mouse RAW264.7 macrophage cells; compound concentration allowing 0.1 µM ethionamide activation |
Why This Matters
This quantifies the ester-group SAR and establishes that the ethyl ester is the minimum viable substituent for sub-micromolar EthR engagement, directly informing procurement decisions when selecting hit expansion candidates.
- [1] BindingDB. Entry BDBM50363017 (CHEMBL1945812) with comparator data BDBM50395185 (CHEMBL2164318) and BDBM50363031 (CHEMBL1945964). https://www.bindingdb.org. View Source
- [2] Flipo, M. et al. (2012). EthR from Mycobacterium tuberculosis in complex with compound BDM31381 (PDB 3G1M). RCSB Protein Data Bank. https://www.rcsb.org/structure/3G1M. View Source
